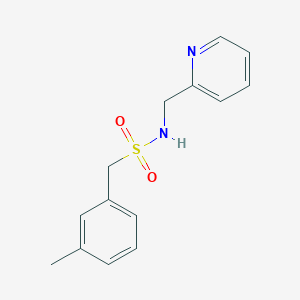![molecular formula C15H22N2O3 B4652073 N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide](/img/structure/B4652073.png)
N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide
Overview
Description
N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide, also known as MHY218, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives, which have been extensively studied for their pharmacological activities. MHY218 has shown promising results in various preclinical studies, making it a potential candidate for drug development.
Mechanism of Action
The exact mechanism of action of N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide is not fully understood. However, it is believed that N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide has been shown to have various biochemical and physiological effects. In cancer research, N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide has been shown to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In diabetes research, N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide has been shown to improve insulin sensitivity by activating the PI3K/Akt pathway and reducing inflammation. In neurodegenerative disorder research, N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide has been shown to protect neuronal cells from oxidative stress and inflammation by activating the Nrf2 pathway and reducing the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also shown promising results in various preclinical studies, making it a potential candidate for drug development. However, there are also some limitations to using N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide in lab experiments. The exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy are not fully known.
Future Directions
There are several future directions for research on N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide. One potential direction is to study its efficacy in combination with other drugs for cancer treatment. Another potential direction is to study its effects on other signaling pathways and diseases. Additionally, more research is needed to determine the safety and efficacy of N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide in humans. Overall, N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide has shown promising results in various preclinical studies, making it a potential candidate for drug development in the future.
Scientific Research Applications
N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. In cancer research, N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disorder research, N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide has been shown to protect neuronal cells from oxidative stress and inflammation.
properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)acetyl]hexanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-5-6-14(18)16-17-15(19)11-12-7-9-13(20-2)10-8-12/h7-10H,3-6,11H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGSXHCQIKGSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNC(=O)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-methoxyphenyl)acetyl]hexanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(1-pyrrolidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B4651991.png)


![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one](/img/structure/B4652014.png)

![2-(4-chloro-2-methylphenoxy)-N-({[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4652027.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4652034.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4652038.png)

![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate](/img/structure/B4652055.png)
![1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4652070.png)
![N-(5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4652077.png)
![N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4652081.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4652087.png)